molecular formula C8H6F2O B6264601 (2R)-2-(2,4-difluorophenyl)oxirane CAS No. 851634-77-0

(2R)-2-(2,4-difluorophenyl)oxirane

Cat. No.: B6264601
CAS No.: 851634-77-0
M. Wt: 156.13 g/mol
InChI Key: FAEIKHXTPLYZNR-QMMMGPOBSA-N
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Description

(2R)-2-(2,4-Difluorophenyl)oxirane is a chiral epoxide of significant importance in medicinal chemistry, primarily serving as a crucial synthetic intermediate for novel azole antifungal agents. Its core research value lies in its role as a key stereospecific building block. The (2R)-configured oxirane ring enables precise structural control in synthesizing advanced target molecules. This compound is a fundamental precursor in developing triazole-based antifungal drugs, including efinaconazole intermediates, where the specific stereochemistry is essential for biological activity . The mechanism of action for drug candidates derived from this intermediate typically involves inhibition of fungal lanosterol 14α-demethylase, a critical cytochrome P450 enzyme, leading to disruption of ergosterol biosynthesis in fungal cell membranes . The 2,4-difluorophenyl moiety is a common pharmacophore that enhances antifungal potency and pharmacokinetic properties. Researchers utilize this compound for its stepped molecular conformation, characterized by nearly parallel triazole and phenyl rings in downstream intermediates, which is optimized for target binding . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications such as pharmaceutical development, route scouting, and investigating structure-activity relationships. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851634-77-0

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

FAEIKHXTPLYZNR-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)F)F

Purity

95

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2r 2 2,4 Difluorophenyl Oxirane

Enantioselective Epoxidation Strategies

Enantioselective epoxidation involves the direct conversion of a prochiral alkene, such as 2,4-difluorostyrene (B1320911), into the desired chiral epoxide using a chiral catalyst or reagent. This approach is highly atom-economical and is a preferred route in modern organic synthesis.

Asymmetric Catalytic Epoxidation Approaches (e.g., Sharpless, Jacobsen-Katsuki, Shi Epoxidation)

Catalytic asymmetric epoxidation methods are powerful tools for establishing the stereocenter of the oxirane ring.

Sharpless Asymmetric Epoxidation : The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgresearchgate.net For the synthesis of (2R)-2-(2,4-difluorophenyl)oxirane, the direct epoxidation of 2,4-difluorostyrene is not feasible with this method due to the requirement of an allylic alcohol substrate. wikipedia.org Instead, a precursor such as (E)-1-(2,4-difluorophenyl)prop-2-en-1-ol would be required. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of a specific enantiomer of the resulting 2,3-epoxyalcohol. organic-chemistry.org

Jacobsen-Katsuki Epoxidation : This method is particularly well-suited for the enantioselective epoxidation of unfunctionalized alkenes, including cis-disubstituted and aryl-substituted olefins like 2,4-difluorostyrene. wikipedia.orgopenochem.org The reaction employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). organic-chemistry.orgsynarchive.com The C2-symmetric chiral ligand creates a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the alkene, leading to the formation of the epoxide with high enantioselectivity. wikipedia.orgopenochem.org The specific enantiomer of the catalyst determines the resulting epoxide's stereochemistry. This method is a direct and effective route for producing chiral styrene (B11656) oxide derivatives. organic-chemistry.org

ReactionCatalystTypical OxidantSubstrate TypeKey Feature
Sharpless Epoxidation Ti(OiPr)₄ / Chiral Tartratet-BuOOHAllylic AlcoholsPredictable stereochemistry based on tartrate enantiomer. wikipedia.orgorganic-chemistry.org
Jacobsen-Katsuki Epoxidation Chiral (salen)Mn(III) complexNaOCl or m-CPBAUnfunctionalized Alkenes (especially cis and styrenyl)Direct epoxidation of simple alkenes with high enantioselectivity. wikipedia.orgopenochem.org
Shi Epoxidation Fructose-derived chiral ketoneOxone (Potassium peroxymonosulfate)Unfunctionalized Alkenes (especially trans and trisubstituted)Metal-free (organocatalytic) system generating a chiral dioxirane (B86890) in situ. organic-chemistry.orgwikipedia.org

Shi Epoxidation : As a prominent example of organocatalysis, the Shi epoxidation utilizes a chiral ketone derived from fructose to catalyze the asymmetric epoxidation of a wide range of alkenes. organic-chemistry.orgwikipedia.org The active oxidant is a chiral dioxirane, which is generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). organic-chemistry.orgchem-station.com This method is effective for trans-disubstituted and trisubstituted alkenes. The reaction is performed under basic conditions to prevent the Baeyer-Villiger oxidation of the ketone catalyst. chem-station.com The stereochemical outcome is dictated by the catalyst, where the D-fructose-derived catalyst typically yields the (R,R) enantiomer of the epoxide. wikipedia.org The application of Shi epoxidation to fluoroolefins has been studied, demonstrating that fluorine substitution can influence enantioselectivity through steric and electronic interactions with the catalyst. nih.gov

Organocatalytic Methods for Chiral Oxirane Formation

Beyond the Shi epoxidation, a broader range of organocatalytic systems has been developed for the asymmetric synthesis of epoxides. These methods avoid the use of metals, which can be advantageous in terms of cost, toxicity, and ease of purification. Chiral iminium salts, peptides, and bifunctional catalysts incorporating thiourea or amine functionalities have been successfully employed for the epoxidation of electron-deficient olefins, such as α,β-unsaturated carbonyl compounds. nih.govthieme-connect.deresearchgate.net For an unactivated olefin like 2,4-difluorostyrene, chiral ketone-catalyzed epoxidation, as exemplified by the Shi method, remains one of the most effective organocatalytic strategies. researchgate.net

Enzymatic Synthesis and Biocatalytic Resolution Techniques for Oxiranes

Biocatalysis offers a green and highly selective alternative for producing enantiopure epoxides. Two primary strategies are employed: direct asymmetric epoxidation and kinetic resolution of a racemic epoxide.

Direct Asymmetric Epoxidation : Certain monooxygenase enzymes can directly epoxidize alkenes with high enantioselectivity. This approach is highly efficient but can be limited by substrate scope and enzyme availability.

Hydrolytic Kinetic Resolution (HKR) : A more common and versatile biocatalytic method is the kinetic resolution of a racemic mixture of the epoxide. In this process, an enzyme, often a lipase (B570770) or an epoxide hydrolase, selectively catalyzes the hydrolysis of one enantiomer of the epoxide to a diol, leaving the other, unreacted epoxide enantiomer in high enantiomeric excess. For instance, a racemic mixture of 2-(2,4-difluorophenyl)oxirane (B2745973) can be subjected to HKR. The enzyme would preferentially hydrolyze the (S)-enantiomer, allowing for the isolation of the desired this compound. A related chemical approach, mimicking enzymatic resolution, uses chiral (salen)Co complexes to catalyze the hydrolytic kinetic resolution of terminal epoxides, providing access to highly enantioenriched epoxides and 1,2-diols. google.comucla.edu

Diastereoselective Approaches to this compound Precursors

Diastereoselective methods involve the reaction of a prochiral starting material with a chiral reagent or catalyst to form a chiral intermediate, which is then converted to the target epoxide.

Ylide-Mediated Epoxidation (e.g., Corey-Chaykovsky Reaction)

The Johnson-Corey-Chaykovsky reaction is a classic method for synthesizing epoxides from carbonyl compounds. wikipedia.orgchemeurope.com The reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to an aldehyde or ketone. organic-chemistry.orgnrochemistry.com To synthesize 2-(2,4-difluorophenyl)oxirane, 2,4-difluorobenzaldehyde (B74705) would be treated with a methylene-transfer sulfur ylide. alfa-chemistry.com The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to form the three-membered oxirane ring and expel the sulfur-containing leaving group. chemeurope.com While the standard reaction is not enantioselective, asymmetric variants have been developed that employ chiral sulfur ylides to induce enantioselectivity in the resulting epoxide. organic-chemistry.org The reaction is known for its high diastereoselectivity, favoring the formation of trans-epoxides from substituted ylides and aldehydes. wikipedia.org

ReagentSubstrateProductKey Feature
**Sulfur Ylide (e.g., (CH₃)₂SOCH₂) **Aldehyde or Ketone (e.g., 2,4-difluorobenzaldehyde)EpoxideMethylene (B1212753) transfer to a carbonyl group; can be made enantioselective with a chiral ylide. wikipedia.orgchemeurope.com

Alkene Epoxidation via Peroxy Acids

The epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and straightforward method for forming oxirane rings. youtube.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene double bond. libretexts.orgyoutube.com This mechanism is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product (e.g., a cis-alkene gives a cis-epoxide). libretexts.org However, when applied to a prochiral alkene like 2,4-difluorostyrene, this method is not stereoselective and will produce a racemic mixture of (2R)- and (2S)-2-(2,4-difluorophenyl)oxirane, as the peroxy acid can attack either face of the double bond with equal probability. Therefore, this method is primarily used for the synthesis of the racemic compound or in combination with a subsequent resolution step.

Chiral Pool Approaches in the Synthesis of this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. One of the most elegant and efficient strategies to achieve this is through the use of the "chiral pool," which comprises readily available, inexpensive, and enantiopure natural products such as amino acids, sugars, and terpenes. nih.gov This approach leverages the inherent chirality of these starting materials, transferring it through a series of chemical transformations to the target molecule, thus avoiding the need for asymmetric catalysis or chiral resolution steps. nih.gov

While direct synthesis of this compound from a natural precursor is not extensively documented in dedicated literature, the principles of chiral pool synthesis can be illustrated through a hypothetical pathway. A plausible precursor from the chiral pool could be a terpene like (R)-carvone, which is abundant in spearmint oil and possesses a well-defined stereocenter.

A synthetic sequence could be envisioned as follows:

Oxidative Cleavage: The endocyclic double bond of (R)-carvone could be cleaved, for instance, via ozonolysis, to yield a chiral keto-acid. This step breaks open the ring while preserving the original stereocenter.

Functional Group Interconversion: The resulting functional groups would then be manipulated. The ketone could be reduced, and the carboxylic acid could be converted into a different functional group suitable for the introduction of the aromatic ring.

Introduction of the Aromatic Moiety: The 2,4-difluorophenyl group could be introduced via a Grignard or similar organometallic reaction at a key position.

Formation of the Oxirane Ring: Finally, the chiral intermediate would be converted into the target oxirane. This could be achieved by transforming a diol intermediate, where one hydroxyl group is primary, into a good leaving group (e.g., a tosylate) followed by intramolecular Williamson ether synthesis under basic conditions to form the epoxide ring with the desired (R) configuration.

This strategy, while requiring multiple steps, ensures that the chirality is controlled from the outset, stemming directly from the natural starting material. The use of chiral pool terpenes is a well-established method in the total synthesis of complex natural products and serves as a powerful tool for creating stereochemically rich molecules. nih.gov For instance, carvone has been used to synthesize parts of complex molecules where its stereocenter is a critical feature of the final product. nih.gov Similarly, sugars and their derivatives are frequently used as chiral scaffolds for the synthesis of bioactive compounds, including those with heterocyclic cores. mdpi.com

Optimization of Reaction Conditions for High Stereopurity in Oxirane Synthesis

A widely employed method for obtaining chiral epoxides is the hydrolytic kinetic resolution (HKR) of terminal epoxides, famously catalyzed by chiral (salen)Co(III) complexes. acs.orgnih.gov This reaction involves the enantioselective ring-opening of one enantiomer of a racemic epoxide with water, leaving the other, desired enantiomer unreacted and thus highly enriched. acs.org The effectiveness of this resolution is profoundly influenced by several factors:

Catalyst Structure and Loading: The structure of the chiral salen ligand is paramount. The substituents on the salicylaldehyde and the diamine bridge of the ligand create a specific chiral environment that dictates the stereoselectivity. nih.gov Catalyst loading is also a key variable; while lower loadings (0.2–2.0 mol %) are desirable for process efficiency, they may require longer reaction times to achieve high conversion and enantiopurity. acs.orgunipd.it The use of dinuclear cobalt-salen complexes, sometimes incorporating a second metal like Yttrium, has been shown to enhance both reactivity and enantioselectivity. rsc.org

Reaction Temperature: Temperature has a significant impact on the selectivity of the kinetic resolution. Lowering the reaction temperature generally increases the enantioselectivity (improving the ee) but at the cost of a slower reaction rate. acs.org Therefore, an optimal temperature must be found that balances high selectivity with a practical reaction time.

Solvent: While HKR can often be performed without a solvent, the choice of solvent can influence the reaction. Solvents can affect the solubility of the catalyst and substrate, as well as the conformation of the catalyst, which can alter the stereochemical outcome. rsc.org For some catalytic asymmetric reactions, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been used to promote epoxide ring-opening under smooth conditions.

Nucleophile/Reactant Concentration: In HKR, water is both the reactant and often the solvent. The amount of water is critical; typically, around 0.5 equivalents relative to the racemic epoxide is used to ensure that only one enantiomer is consumed, maximizing the yield of the recovered, enantiopure epoxide (theoretical maximum yield is 50%). acs.org

The table below summarizes findings from studies on analogous terminal epoxides, illustrating the effect of optimizing reaction conditions on stereopurity in Co(III)-salen catalyzed hydrolytic kinetic resolution (HKR).

Epoxide SubstrateCatalyst (mol%)Temperature (°C)SolventTime (h)Yield of Epoxide (%)ee of Epoxide (%)Reference
(±)-Styrene Oxide(R,R)-(Salen)CoOAc (0.5)RTNone1243>99 acs.org
(±)-Propylene Oxide(R,R)-(Salen)CoOAc (0.2)RTNone845>99 acs.org
(±)-Epichlorohydrin(R,R)-(Salen)CoOAc (0.8)RTNone1644>99 acs.org
(±)-Glycidyl butyrate(R,R)-(Salen)CoOAc (0.5)RTNone1846>99 unipd.it
(±)-N-(2,3-epoxypropyl)diphenylamine(R,R)-(Salen)AlCl (5)0None (CO2 atm)724596 acs.org

Another important strategy is the asymmetric epoxidation of the corresponding alkene, 1-(2,4-difluorophenyl)ethene. The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen catalyst, is a benchmark for this type of transformation. wikipedia.orgorganic-chemistry.org Optimization here would involve screening different chiral salen ligands, choosing an appropriate oxygen source (e.g., NaOCl or m-CPBA), and adding axial ligands like pyridine N-oxides, which can accelerate the reaction and stabilize the catalyst. nih.gov

Reactivity and Chemical Transformations of 2r 2 2,4 Difluorophenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Core

The high degree of ring strain (approximately 13 kcal/mol) in the oxirane ring makes it an excellent electrophile, readily attacked by a wide array of nucleophiles. masterorganicchemistry.com This reactivity is the cornerstone of the synthetic utility of (2R)-2-(2,4-difluorophenyl)oxirane, providing a pathway to a diverse range of functionalized 1,2-disubstituted ethanes. These reactions can be broadly categorized based on the attacking nucleophile and the catalytic conditions employed.

Regioselectivity and Stereochemistry of Epoxide Cleavage

The outcome of the nucleophilic attack on the asymmetric oxirane ring of this compound is dictated by two main factors: the reaction conditions (acidic or basic/neutral) and the substitution pattern of the epoxide. libretexts.orgvu.nl

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. libretexts.orgbyjus.commasterorganicchemistry.com The nucleophile attacks the sterically less hindered carbon atom of the epoxide. In the case of this compound, this is the methylene (B1212753) carbon (C3). This attack occurs from the backside relative to the C-O bond, resulting in a predictable inversion of stereochemistry at the site of attack. The other stereocenter, the benzylic carbon (C2) bearing the difluorophenyl group, remains unaffected. mdpi.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. byjus.commasterorganicchemistry.com This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack exhibits more SN1-like character. libretexts.org A partial positive charge develops on the more substituted carbon atom, which in this case is the benzylic carbon (C2), as it can better stabilize the charge through resonance with the phenyl ring. libretexts.org Consequently, the nucleophile preferentially attacks this more substituted carbon. masterorganicchemistry.com This attack still occurs with inversion of configuration. libretexts.org

Reactions with Nitrogen Nucleophiles (e.g., Azoles, Amines, Hydrazines)

Nitrogen-based nucleophiles are crucial reactants for the ring-opening of this compound, leading to the formation of β-amino alcohols, which are valuable intermediates in medicinal chemistry. researchgate.net

The reaction with azoles, particularly 1H-1,2,4-triazole, is a well-documented and synthetically important transformation. This reaction is a key step in the synthesis of several triazole antifungal agents. mdpi.com The nucleophilic nitrogen of the triazole ring attacks the epoxide, typically at the less hindered methylene carbon, to yield a 1,2-disubstituted product. mdpi.com This reaction is often carried out in the presence of a base to deprotonate the triazole, enhancing its nucleophilicity.

NucleophileConditionsProductYieldReference
1H-1,2,4-triazoleBase (e.g., NaH), DMF(2R)-1-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)oxiraneNot specified mdpi.com
1H-1,2,4-triazoleBase, Solvent(2R,3S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-butanediol derivativeNot specified mdpi.com

Table 1: Representative Reactions with Nitrogen Nucleophiles.

Primary and secondary amines also readily open the epoxide ring under neutral or heated conditions. pressbooks.pubresearchgate.net These reactions typically proceed with high regioselectivity, with the amine attacking the less substituted carbon to afford the corresponding amino alcohol. oberlin.edu The reaction can be catalyzed by water. oberlin.edu

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids)

Oxygen nucleophiles, such as alcohols and carboxylic acids, can open the epoxide ring, usually under acidic or basic catalysis.

Under basic conditions, an alkoxide (generated from an alcohol and a strong base) will attack the less hindered carbon in an SN2 fashion. pressbooks.pubyoutube.com For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methoxy (B1213986) alcohol. youtube.com

Acid-catalyzed alcoholysis, for instance with methanol in the presence of an acid catalyst, leads to the nucleophilic attack at the more substituted benzylic carbon. chegg.comyoutube.com This regioselectivity is driven by the stabilization of the partial positive charge at the benzylic position during the transition state. libretexts.org Hydrolysis, using aqueous acid, follows the same principle to yield a 1,2-diol. libretexts.orgbyjus.com

NucleophileConditionsMajor Product (Regioisomer)Reference
Methanol (CH₃OH)Acidic (e.g., H₂SO₄)2-methoxy-1-((2R)-2-(2,4-difluorophenyl)oxiran-2-yl)ethanol chegg.comyoutube.com
Water (H₂O)Acidic (e.g., H₃O⁺)(2R)-1-(2,4-difluorophenyl)ethane-1,2-diol libretexts.orgbyjus.com
Acetate (B1210297)Non-catalyzed/Acid-catalyzedDiol acetate ester pressbooks.pub

Table 2: Representative Reactions with Oxygen Nucleophiles.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organometallics, Cyanides)

Carbon-carbon bond formation via epoxide ring-opening provides an effective method for chain extension. Strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium compounds react readily with epoxides. libretexts.orgpressbooks.pub These reactions proceed via an SN2 mechanism, with the carbanionic nucleophile attacking the less sterically hindered carbon of the oxirane ring. masterorganicchemistry.comcapes.gov.br The initial product is a magnesium or lithium alkoxide, which is then protonated during aqueous workup to yield the final alcohol. masterorganicchemistry.com

Cyanide ions (CN⁻), typically from sources like KCN or NaCN, are also effective nucleophiles for epoxide opening. chemguide.co.uk The reaction is a classic SN2 substitution that results in the formation of a β-hydroxy nitrile. thieme-connect.de The attack occurs at the less hindered carbon with inversion of stereochemistry. thieme-connect.de

NucleophileConditionsProduct TypeReference
Grignard Reagent (RMgBr)1. Diethyl ether or THF; 2. H₃O⁺ workupβ-Substituted alcohol masterorganicchemistry.comcapes.gov.br
Cyanide (e.g., KCN)Ethanolic solution, heatβ-Hydroxy nitrile chemguide.co.ukthieme-connect.de

Table 3: Representative Reactions with Carbon Nucleophiles.

Catalyst Influence on Ring-Opening Pathways

Catalysts can profoundly influence the rate and selectivity of epoxide ring-opening reactions. Lewis acids are particularly effective for activating the epoxide. nih.govnih.gov By coordinating to the epoxide oxygen, a Lewis acid enhances the electrophilicity of the ring carbons, making the epoxide more susceptible to attack by even weak nucleophiles. researchgate.net

The choice of Lewis acid can determine the regiochemical outcome. Strong Lewis acids can promote SN1-type openings, favoring attack at the more substituted carbon. In some systems, specific Lewis acid catalysts have been designed to control regioselectivity, overriding the inherent steric and electronic biases of the substrate. nih.govrsc.org For example, BF₃·OEt₂ is a common Lewis acid used to promote the ring-opening of epoxides with various nucleophiles, including azoles and nitriles. nih.govfishersci.no

Electrophilic Activation and Rearrangements of this compound

While nucleophilic attack on the carbon atoms is the most common reactivity mode, the epoxide oxygen itself can act as a Lewis base. Strong acid-catalyzed conditions can lead to protonation and subsequent rearrangements. Although specific studies on this compound are not prevalent in general literature, analogous aryl-substituted epoxides are known to undergo rearrangements.

Under strong acidic conditions, protonation of the epoxide oxygen followed by C-O bond cleavage can generate a carbocationic intermediate, or a species with significant carbocation character. researchgate.net This intermediate can then undergo rearrangements, such as a 1,2-hydride or 1,2-aryl shift, to form a more stable carbocation before being trapped by a nucleophile. Such processes are analogous to the pinacol (B44631) rearrangement of 1,2-diols. libretexts.org The presence of the electron-withdrawing fluorine atoms on the phenyl ring would likely influence the stability of any potential carbocationic intermediates and thus the propensity for such rearrangements.

Influence of the 2,4-Difluorophenyl Moiety on Oxirane Reactivity and Selectivity

The 2,4-difluorophenyl group exerts a profound influence on the reactivity and selectivity of the oxirane ring in this compound. This influence is a combination of electronic and steric effects that dictate the regiochemical and stereochemical outcome of its reactions.

The fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect has a significant impact on the adjacent benzylic carbon of the oxirane ring. In acid-catalyzed ring-opening reactions, where the epoxide oxygen is protonated, a partial positive charge develops on the carbon atoms of the ring. libretexts.orglibretexts.org The 2,4-difluorophenyl group destabilizes a positive charge at the adjacent benzylic carbon, yet it also enhances the electrophilicity of this position. Under acidic conditions, the reaction mechanism often has significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the developing positive charge. libretexts.orgd-nb.info

Conversely, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgpressbooks.pub In this case, steric hindrance becomes the dominant factor, and the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgpressbooks.pub For this compound, this would be the primary carbon. The electron-withdrawing nature of the difluorophenyl group can also influence the rate of these SN2 reactions.

The regioselectivity of the ring-opening of unsymmetrical epoxides is a well-studied phenomenon. libretexts.orgd-nb.info The presence of the 2,4-difluorophenyl substituent makes the benzylic carbon a potential site for nucleophilic attack. The choice between the two carbon atoms of the oxirane ring is a delicate balance between electronic effects, steric hindrance, and the nature of the nucleophile and catalyst system employed. ucla.edu For instance, in the synthesis of antifungal agents, the regioselective opening of a related epoxide, 1-(((2RS)-2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, is a key step. nih.govnih.gov

The stereochemistry of the starting material, the (2R)-configuration of the epoxide, is crucial for the synthesis of enantiomerically pure target molecules, such as certain azole antifungal agents. nih.govresearchgate.net The SN2-type ring-opening reactions of epoxides proceed with inversion of stereochemistry at the site of nucleophilic attack. beilstein-journals.org This stereospecificity is fundamental in drug synthesis, where a specific stereoisomer is often responsible for the desired pharmacological activity.

Table 1: Regioselectivity of Epoxide Ring-Opening Reactions

Reaction ConditionPredominant MechanismSite of Nucleophilic Attack
AcidicSN1-likeMore substituted carbon
Basic/NeutralSN2Less substituted carbon

Mechanistic Investigations of Key Transformations Involving this compound

The key transformations involving this compound predominantly revolve around its use as a building block in the synthesis of complex molecules, particularly triazole antifungal agents. nih.govnih.gov Mechanistic investigations of these reactions are crucial for optimizing reaction conditions and ensuring the desired stereochemical outcome.

A fundamental reaction of this epoxide is its ring-opening by a nucleophile. pressbooks.pub In the synthesis of many azole antifungals, a common nucleophile is a substituted triazole. nih.gov The mechanism of this reaction is typically an SN2 displacement. libretexts.org Under basic conditions, the triazole anion attacks the less sterically hindered primary carbon of the oxirane, leading to the opening of the ring and the formation of a secondary alcohol. pressbooks.pub

For example, in the synthesis of new azole derivatives, an intermediate epoxide is reacted with a nucleophile in the presence of a base like triethylamine. nih.gov The reaction proceeds via nucleophilic attack on one of the epoxide carbons. Given the structure of this compound, the attack would occur at the methylene carbon, leading to a product with a newly formed carbon-nucleophile bond and a hydroxyl group at the tertiary carbon.

Under acidic conditions, the mechanism shifts. libretexts.orgd-nb.info The epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This is followed by nucleophilic attack. Due to the electronic influence of the 2,4-difluorophenyl group, the benzylic carbon can sustain a partial positive charge, favoring an SN1-like transition state. d-nb.info This directs the nucleophile to attack the more substituted carbon. The stereochemical outcome of these reactions is also a key area of investigation, with backside attack being typical for SN2-like mechanisms, resulting in an inversion of configuration at the reaction center. libretexts.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity of epoxide ring-opening reactions. nih.govvu.nl These studies analyze the transition state energies for nucleophilic attack at both carbon atoms of the epoxide ring. For fluorinated epoxides, it has been shown that negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding C-F orbital can strengthen the C-O bond, influencing the activation energy required for ring-opening. nih.gov While this specific study focused on hexafluoropropylene oxide, the principles can be extended to understand the reactivity of other fluorinated epoxides like this compound.

Table 2: Key Transformations and Mechanistic Features

TransformationReagentsKey Mechanistic Feature
Ring-opening with azolesSubstituted triazole, BaseSN2 attack at the less hindered carbon
Acid-catalyzed ring-openingNucleophile, AcidSN1-like mechanism, attack at the more substituted carbon

Applications of 2r 2 2,4 Difluorophenyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis

Synthetic Pathways to Advanced Azole Derivatives

The 2,4-difluorophenyl group and the oxirane ring are key pharmacophores in many antifungal agents. Consequently, (2R)-2-(2,4-difluorophenyl)oxirane is a cornerstone in the synthesis of advanced azole derivatives, which are a major class of antifungal drugs. nih.gov The primary synthetic strategy involves the nucleophilic ring-opening of the epoxide by an azole, typically a 1,2,4-triazole (B32235). researchgate.netnih.gov This reaction establishes the core structure of many potent antifungal compounds.

A common pathway begins with the reaction of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride via a Friedel-Crafts acylation to produce 2-chloro-1-(2,4-difluorophenyl)ethanone. mdpi.com This intermediate is then reacted with 1,2,4-triazole to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.gov The subsequent epoxidation of this ketone, often using trimethylsulfoxonium (B8643921) iodide, affords the target chiral oxirane, 1-(((2R)-2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. researchgate.netnih.gov This oxirane is a crucial intermediate for the synthesis of various azole antifungal drugs. researchgate.net

The versatility of this synthetic approach allows for the introduction of various substituents on the triazole ring or the difluorophenyl moiety, leading to a diverse library of azole derivatives. nih.gov For instance, researchers have synthesized fluconazole (B54011) analogs bearing a urea (B33335) functionality and nitrotriazole derivatives, which have shown promising antifungal activities. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the 2,4-difluorophenyl group is often superior to a 2,4-dichlorophenyl group for antifungal potency. nih.gov

Construction of Advanced Heterocyclic Systems Utilizing the Oxirane Core

The reactivity of the oxirane ring in this compound extends beyond the synthesis of simple azole derivatives, enabling the construction of more complex and advanced heterocyclic systems. The strained three-membered ring is susceptible to ring-opening by a wide range of nucleophiles, providing a versatile platform for building diverse molecular scaffolds. nih.govkhanacademy.org

One notable application is the synthesis of substituted benzo[b]furans. This transformation involves the ring-opening of a 2-(2'-halogenoaryl)oxirane with a base, followed by an intramolecular SNAr cyclization of the resulting alkoxide intermediate. The presence of an azole moiety, such as imidazole (B134444) or triazole, is crucial for this reaction to proceed, as it stabilizes the intermediate carbanion. researchgate.net

Furthermore, the oxirane can be utilized in multi-component reactions to construct highly functionalized heterocyclic systems. For example, a metal-free three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.gov The oxirane can serve as a precursor to one of the components in such reactions, highlighting its utility in convergent synthetic strategies.

The ability to introduce diverse heterocyclic systems through the ring-opening of this compound allows for the exploration of a wider chemical space in the search for new bioactive molecules. This versatility is a key advantage in drug discovery and development.

Enantioselective Synthesis of Fluconazole-Related Scaffolds (Focus on synthetic methodology)

Fluconazole, a widely used triazole antifungal agent, features a chiral tertiary alcohol, and its enantioselective synthesis is of significant interest. nih.govresearchgate.net this compound is a key chiral precursor in several synthetic routes to fluconazole and its analogs, ensuring the correct stereochemistry at one of the chiral centers. nih.govgoogle.com

One established method involves the reaction of 1-bromo-2,4-difluorobenzene (B57218) with n-butyl lithium to generate a lithiated intermediate, which then reacts with a dihaloacetone. The resulting dihalo alcohol is subsequently converted to fluconazole. google.com However, this method involves hazardous reagents. A more common and safer approach utilizes the epoxide intermediate. nih.govgoogle.com

In a typical synthesis, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is converted to the corresponding oxirane, 1-(((2R)-2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. nih.gov The ring-opening of this epoxide with a second equivalent of 1,2,4-triazole yields fluconazole. google.com The regioselectivity of the epoxide opening is crucial for the successful synthesis of fluconazole.

Researchers have developed various strategies to improve the efficiency and selectivity of this reaction. For example, the use of aminotriazole in the initial condensation step has been shown to improve the selectivity of the synthesis. nih.gov Furthermore, modifications to the fluconazole scaffold, such as the introduction of different substituents on the triazole rings or the phenyl group, have been explored to develop new antifungal agents with improved activity or to overcome drug resistance. nih.govresearchgate.net

Application in the Synthesis of Other Chiral Pharmacophore Precursors (e.g., cyclopropanes, amino alcohols)

The utility of this compound as a chiral building block extends to the synthesis of other important pharmacophore precursors, such as chiral cyclopropanes and amino alcohols. These structural motifs are present in a wide range of biologically active molecules. nih.govnih.gov

Chiral amino alcohols are particularly valuable intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.netjocpr.com The ring-opening of this compound with an amine nucleophile provides a direct route to chiral 1,2-amino alcohols. nih.gov The stereochemistry of the resulting amino alcohol is controlled by the stereochemistry of the starting epoxide. This method offers a straightforward and efficient way to access these important building blocks.

The synthesis of chiral cyclopropanes from this oxirane is a more complex transformation but offers access to highly strained and stereochemically rich molecules. nih.gov While direct conversion is not typical, the oxirane can be used to synthesize precursors that can then be converted to cyclopropanes through various cyclopropanation reactions. The inherent chirality of the oxirane can be transferred to the cyclopropane (B1198618) product, providing enantiomerically enriched cyclopropane derivatives.

The ability to synthesize a variety of chiral pharmacophore precursors from a single, readily available starting material highlights the versatility and importance of this compound in modern organic synthesis and medicinal chemistry.

Analytical and Spectroscopic Methodologies for Characterization of 2r 2 2,4 Difluorophenyl Oxirane

Stereochemical Purity Determination (e.g., Chiral HPLC, Chiral GC)

The enantiomeric excess (ee), a measure of stereochemical purity, is a critical parameter for chiral compounds. sigmaaldrich.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. sigmaaldrich.comgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. sigmaaldrich.comresearchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their resolution and quantification. nih.govnih.gov For the analysis of compounds similar to (2R)-2-(2,4-difluorophenyl)oxirane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.netmdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers. sigmaaldrich.com

A typical Chiral HPLC method for determining the enantiomeric purity of a chiral epoxide might involve the following:

ParameterCondition
Column Chiralpak AD-H or similar polysaccharide-based column
Mobile Phase n-Hexane/Isopropanol mixture
Flow Rate Isocratic elution at a defined flow rate (e.g., 0.8 mL/min)
Detection UV at a specific wavelength (e.g., 220 nm or 343 nm)
Column Temperature Controlled temperature (e.g., 20°C)

This table represents a generalized set of conditions and would require specific optimization for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for determining stereochemical purity, particularly for volatile compounds. nih.gov Similar to chiral HPLC, it employs a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to separate enantiomers. gcms.cz The sample is vaporized and carried through the column by an inert gas. The differential interactions with the CSP result in different elution times for the enantiomers. gcms.cz Derivatization of the analyte may sometimes be necessary to improve volatility and separation. diva-portal.org The enantiomeric excess is determined by the relative peak areas. nih.gov

A general Chiral GC method could be structured as follows:

ParameterCondition
Column Cyclodextrin-based chiral capillary column
Carrier Gas Hydrogen or Helium
Temperature Program A temperature gradient to ensure optimal separation
Injector Temperature Set to ensure complete vaporization without degradation
Detector Flame Ionization Detector (FID)

This table outlines typical parameters that would need to be specifically adapted for the analysis of this compound.

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Standard spectroscopic techniques are employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of an epoxide typically shows characteristic signals for the protons on the oxirane ring in the range of 2.5-3.5 ppm. libretexts.org For this compound, the protons on the difluorophenyl ring would exhibit complex splitting patterns due to fluorine-proton coupling. A representative ¹H NMR spectrum for the closely related 2-(2,4-difluorophenyl)oxirane (B2745973) shows signals at approximately δ 2.77 (dd, 1H), 3.16 (dd, 1H), 4.07-4.11 (m, 1H), 6.77-6.90 (m, 2H), and 7.15 (td, 1H). rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the oxirane ring and the difluorophenyl group. The carbons directly bonded to fluorine would exhibit large coupling constants. For 2-(2,4-difluorophenyl)oxirane, characteristic carbon signals appear around δ 46.7 (d) and 51.0 (d). rsc.org

¹⁹F NMR: This technique is specific for fluorine-containing compounds and would provide information on the chemical environment of the two fluorine atoms in the difluorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Epoxides exhibit characteristic absorption bands corresponding to the stretching vibrations of the C-O-C bonds of the oxirane ring. spectroscopyonline.com These typically appear in the regions of 1280–1230 cm⁻¹ (symmetric ring breathing), 950–810 cm⁻¹ (asymmetric C-O-C stretch), and 880–750 cm⁻¹ (symmetric C-O-C stretch). spectroscopyonline.com The spectrum would also show absorptions characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. purdue.edunih.gov For this compound, the molecular ion peak corresponding to its molecular weight (156.13 g/mol ) would be observed. arranchemical.ie High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. nih.gov Fragmentation analysis can reveal the loss of specific groups, aiding in structural confirmation. researchgate.net

Theoretical and Computational Studies of 2r 2 2,4 Difluorophenyl Oxirane

Molecular Orbital Theory and Electronic Structure Analysis of the Oxirane Ring and Fluorinated Phenyl Group

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules like (2R)-2-(2,4-difluorophenyl)oxirane. This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. libretexts.org

In this compound, the electronic structure is a complex interplay between the strained oxirane ring and the electron-withdrawing difluorophenyl group. The oxirane ring, a three-membered heterocycle, possesses significant ring strain, which influences its reactivity. evitachem.com The carbon-oxygen bonds in the epoxide ring are a focus of electronic analysis.

The 2,4-difluorophenyl group significantly impacts the electronic properties of the oxirane. The fluorine atoms are highly electronegative, leading to a withdrawal of electron density from the phenyl ring. This electron-withdrawing effect, in turn, influences the electron distribution in the attached oxirane ring. Computational methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting reactivity. wpmucdn.com For an epoxide, the HOMO is often associated with the lone pairs on the oxygen atom, while the LUMO is typically an antibonding orbital of the C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity. mdpi.com In the case of fluorinated epoxides, the electron-withdrawing fluorine atoms are expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is another computational tool used to study the electronic structure. NBO analysis provides insights into charge distribution, hybridization, and delocalization of electron density through conjugative and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis can elucidate the interactions between the orbitals of the phenyl ring and the oxirane, as well as the influence of the fluorine substituents.

Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis for Epoxidation and Ring-Opening Reactions)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation (epoxidation) and cleavage (ring-opening) of the oxirane ring in this compound. These studies often involve locating and characterizing transition states, which are the highest energy points along a reaction coordinate.

Epoxidation: The synthesis of this compound typically involves the epoxidation of 2,4-difluorostyrene (B1320911). Computational models can simulate this reaction, for instance, with a peracid. The calculations can determine the activation energy and the geometry of the transition state, providing insights into the reaction's feasibility and stereoselectivity. The use of chiral catalysts to achieve the (R)-enantiomer can also be modeled to understand the origins of enantioselectivity. evitachem.com

Ring-Opening Reactions: The high reactivity of epoxides stems from the strain in the three-membered ring, making them susceptible to ring-opening by nucleophiles. nih.gov Computational studies can model these reactions to predict regioselectivity (which carbon of the epoxide is attacked) and stereochemistry.

For this compound, a key question is whether a nucleophile will attack the benzylic carbon (adjacent to the phenyl ring) or the terminal carbon of the oxirane. Transition state analysis using methods like DFT can calculate the activation barriers for both pathways. nih.gov The relative energies of the transition states determine the preferred reaction path.

For example, a theoretical study on the ring-opening of a similar epoxide, 1S,2S-trans-2-methylstyrene oxide, by an acetate (B1210297) nucleophile, predicted a gas-phase activation barrier of approximately 20-21 kcal/mol. nih.gov The inclusion of a general acid catalyst in the model significantly lowered this barrier to about 10 kcal/mol. nih.gov Such calculations can be applied to this compound to understand how different nucleophiles and reaction conditions will influence the outcome of the ring-opening.

The regioselectivity of ring-opening in fluorinated epoxides can sometimes be counterintuitive. For instance, in hexafluoropropylene oxide (HFPO), nucleophiles preferentially attack the more sterically hindered carbon. mdpi.com Computational analysis revealed that this "abnormal" regioselectivity is due to the electronic effects of the fluorine atoms, specifically the strengthening of one C-O bond through negative hyperconjugation, which increases the energy required to break it. mdpi.com Similar detailed analyses for this compound would provide valuable predictions for its synthetic applications.

Conformational Analysis and Stereochemical Prediction for this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the phenyl ring and the oxirane ring.

Computational methods are extensively used to perform conformational analysis. By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a potential energy surface (PES) can be generated. researchgate.net The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation.

The presence of the two fluorine atoms on the phenyl ring introduces additional complexity to the conformational landscape. The electronic and steric interactions between the fluorine atoms and the oxirane ring will influence the relative energies of the different conformers. It is expected that the most stable conformer will minimize steric hindrance and optimize any favorable electronic interactions.

The stereochemistry of this compound is fixed by the (R)-configuration at the chiral carbon of the oxirane ring. However, the conformation of the molecule can influence its reactivity and its interactions with other chiral molecules, such as enzymes or chiral catalysts. Computational predictions of the preferred conformation can be correlated with experimental data from techniques like NMR spectroscopy. For instance, fluorine-19 NMR can be particularly sensitive to the conformational environment of the fluorine atoms. researchgate.net

Quantum Chemical Calculations for Reactivity Predictions of Fluorinated Epoxides

Quantum chemical calculations provide a quantitative framework for predicting the reactivity of molecules like this compound. These methods can calculate a variety of molecular properties that correlate with reactivity.

Reactivity Descriptors: Several "reactivity descriptors" can be derived from quantum chemical calculations. These include:

Frontier Molecular Orbital Energies (HOMO/LUMO): As mentioned earlier, the energies of the HOMO and LUMO and their energy gap are fundamental indicators of reactivity. mdpi.comwpmucdn.com A low LUMO energy, as expected for a fluorinated epoxide, suggests a high susceptibility to nucleophilic attack. beilstein-journals.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. researchgate.net Electrophilic sites (regions of positive potential) and nucleophilic sites (regions of negative potential) can be readily identified, guiding predictions of where reactions are likely to occur. researchgate.net For an epoxide, the regions around the carbon atoms of the ring are expected to be electrophilic.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Indices: Properties like chemical hardness, softness, and electrophilicity index (ω) can be calculated to provide a general measure of a molecule's reactivity. mdpi.com

Reaction Path Modeling: Beyond static reactivity descriptors, quantum chemical calculations can model the entire reaction pathway for a given transformation. scienceopen.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This allows for the determination of reaction rates and the prediction of product distributions.

For fluorinated epoxides, these calculations are particularly valuable for understanding the influence of the fluorine substituents on reactivity. For example, they can quantify the electron-withdrawing effects and how they modulate the electrophilicity of the oxirane carbons. They can also model the transition states for ring-opening reactions to predict regioselectivity and stereoselectivity with a high degree of confidence. mdpi.com

Future Research Directions and Perspectives on 2r 2 2,4 Difluorophenyl Oxirane

Development of Novel and Sustainable Synthetic Routes for (2R)-2-(2,4-difluorophenyl)oxirane

The current industrial synthesis of this compound often relies on classical chemical methods that can be resource-intensive and generate significant waste. The development of more sustainable and efficient synthetic routes is a paramount objective for future research. A particularly promising area is the adoption of biocatalysis and chemoenzymatic strategies.

Biocatalytic and Chemoenzymatic Approaches:

Enzymes, with their inherent stereoselectivity and ability to function under mild conditions, offer a green alternative to traditional chemical catalysts. researchgate.net The chemoenzymatic synthesis of chiral epoxides, for instance, can involve processes like lipase-catalyzed enantioselective acetylation or the use of epoxide hydrolases for kinetic resolution. nih.gov Future research should focus on identifying or engineering specific enzymes, such as monooxygenases or halohydrin dehalogenases, for the direct and highly enantioselective epoxidation of 2,4-difluorostyrene (B1320911) or its derivatives. researchgate.netresearchgate.net Photoenzymatic epoxidation, which combines the selectivity of enzymes with the clean energy of light, also presents an innovative and sustainable avenue for exploration. rsc.org

Sustainable Oxidation Technologies:

Beyond biocatalysis, the exploration of greener oxidation technologies is crucial. This includes the use of environmentally benign oxidants like hydrogen peroxide or even molecular oxygen in conjunction with novel catalytic systems. rsc.org Electrolytic olefin epoxidation, for example, offers a sustainable method using water or oxygen as the ultimate oxygen source under mild conditions. rsc.org Photocatalytic and electrocatalytic epoxidation of fluorinated styrenes are emerging fields that could provide highly efficient and selective routes to this compound, minimizing the use of hazardous reagents. nih.govresearchgate.net

The table below summarizes potential sustainable synthetic strategies for this compound.

Synthetic StrategyKey Features & AdvantagesPotential Challenges
Biocatalytic Epoxidation High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netEnzyme discovery and engineering for specific substrate, operational stability.
Chemoenzymatic Resolution Combines chemical synthesis with enzymatic resolution for high enantiopurity. nih.govMulti-step process, potential for yield loss.
Electrolytic Epoxidation Uses electricity and water/O2 as clean reagents. rsc.orgElectrode material development, optimization of reaction conditions.
Photocatalytic Epoxidation Utilizes light as an energy source, can enable novel reaction pathways. nih.govresearchgate.netCatalyst design, quantum yield efficiency.

Exploration of Undiscovered Reactivity Patterns of the Oxirane Functional Group

The reactivity of epoxides is well-established, primarily involving nucleophilic ring-opening reactions. libretexts.orgmasterorganicchemistry.com However, the unique electronic properties conferred by the 2,4-difluorophenyl substituent in this compound could lead to unconventional and yet-to-be-discovered reactivity patterns.

Beyond Nucleophilic Ring-Opening:

Future investigations should venture beyond the conventional SN2-type ring-opening. This includes exploring:

Radical-mediated reactions: The influence of the difluorophenyl group on the stability of adjacent radicals could enable novel C-C and C-heteroatom bond formations. acs.org

Lewis acid-catalyzed rearrangements: The interaction of Lewis acids with the epoxide oxygen can trigger rearrangements to afford valuable carbonyl compounds or other functionalized products. baranlab.orgrsc.org DFT studies on the ring-opening of perfluorinated epoxides suggest that the regioselectivity can be influenced by factors beyond simple sterics, opening avenues for controlling reaction outcomes.

Cycloaddition reactions: Epoxides can participate in formal cycloaddition reactions, such as [3+2] cycloadditions with alkenes, to construct complex heterocyclic frameworks like tetrahydrofurans. researchgate.net The electronic nature of the difluorophenyl group could modulate the reactivity and selectivity of such transformations. nih.govlibretexts.orglibretexts.orgyoutube.comyoutube.com

Unconventional Reactivity:

The concept of "unconventional epoxide reactivity" challenges the traditional view of epoxides solely as electrophiles. baranlab.org Research into the generation and reactivity of oxiranyl anions or radicals derived from this compound could unlock novel synthetic strategies.

The following table outlines potential areas for exploring the novel reactivity of this compound.

Reactivity PatternPotential Synthetic UtilityKey Research Focus
Radical-mediated Reactions Formation of complex carbon skeletons and functionalized molecules. acs.orgGeneration of oxiranyl radicals and their subsequent reactions.
Lewis Acid-Catalyzed Rearrangements Synthesis of chiral aldehydes, ketones, and other valuable synthons. rsc.orgInfluence of the difluorophenyl group on rearrangement pathways.
Cycloaddition Reactions Construction of diverse heterocyclic scaffolds. researchgate.netExploring the scope and selectivity of [n+m] cycloadditions.
Oxiranyl Anion/Radical Chemistry Development of novel C-C and C-heteroatom bond-forming reactions. baranlab.orgGeneration and trapping of reactive intermediates.

Expansion of Application as a Chiral Building Block in Diverse Chemical Fields Beyond Pharmaceuticals

While the primary application of this compound is in the pharmaceutical industry, its unique structural and electronic features make it a promising candidate for use in other chemical sectors.

Agrochemicals:

The presence of fluorine atoms is a common feature in modern agrochemicals, often enhancing their biological activity and metabolic stability. researchgate.netccspublishing.org.cnnih.govbohrium.com A closely related compound, a difluorophenyl oxirane derivative, is used in the synthesis of the fungicide difenoconazole. This highlights the potential of this compound as a chiral building block for the development of new, more effective, and potentially more environmentally benign pesticides. Future research should focus on incorporating this chiral epoxide into novel herbicidal, insecticidal, and fungicidal scaffolds.

Materials Science:

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. rsc.orgclemson.edunih.gov this compound can serve as a valuable monomer for the synthesis of novel fluorinated polymers. The chirality of the epoxide could also be exploited to create polymers with specific helical structures or other chiroptical properties, leading to applications in:

High-performance materials: Development of new resins, coatings, and composites with enhanced properties.

Functional materials: Creation of materials for optical applications, chiral separations, or as components in electronic devices.

The table below suggests potential non-pharmaceutical applications for this compound.

Field of ApplicationPotential Role of this compoundResearch and Development Focus
Agrochemicals Chiral building block for novel fungicides, herbicides, and insecticides. researchgate.netccspublishing.org.cnacs.orgSynthesis and biological evaluation of new agrochemical candidates.
Materials Science Monomer for the synthesis of fluorinated polymers with unique properties. clemson.edunih.govPolymerization studies and characterization of new materials.
Functional Materials Component for creating materials with specific optical or separation properties.Exploration of chiroptical properties and applications in advanced devices.

Advanced Computational and Machine Learning Approaches for Predicting Reactivity and Selectivity of Chiral Epoxides

The rational design of synthetic routes and the prediction of reaction outcomes are being revolutionized by advanced computational and machine learning (ML) techniques. These tools are particularly valuable for understanding and predicting the complex behavior of chiral epoxides like this compound.

Predictive Modeling:

DFT Calculations: Density Functional Theory (DFT) can be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and the origins of selectivity. vu.nlacs.orgacs.org This is particularly useful for understanding the regioselectivity of ring-opening reactions, which can be influenced by the electronic effects of the difluorophenyl group.

Machine Learning for Reactivity Prediction: ML models can be trained on existing reaction data to predict the outcome of new reactions with high accuracy. nih.gov For a compound like this compound, where specific data may be limited, techniques like transfer learning are especially promising. nih.govresearchgate.net A model pre-trained on a large dataset of general epoxide reactions can be fine-tuned with a smaller, specific dataset for the target molecule to achieve accurate predictions of reactivity and selectivity.

Guiding Experimental Work:

These computational approaches can significantly accelerate experimental research by:

Screening potential reaction conditions: Identifying the most promising catalysts and reagents for a desired transformation.

Predicting product distribution: Estimating the ratio of different isomers that will be formed, guiding purification strategies.

Designing novel catalysts: In silico design of catalysts with enhanced activity and selectivity for specific reactions of this compound.

The following table highlights the potential impact of computational and ML methods on the study of this compound.

Computational/ML ApproachApplication to this compoundExpected Outcome
DFT Calculations Modeling transition states of ring-opening and other reactions. vu.nlacs.orgacs.orgUnderstanding reaction mechanisms and predicting regioselectivity.
Machine Learning (General) Predicting reaction outcomes, yields, and selectivity. nih.govAccelerating the discovery of new reactions and optimizing conditions.
Transfer Learning Leveraging large datasets to predict reactivity for a data-scarce compound. nih.govresearchgate.netEnabling accurate predictions with limited experimental data.
In Silico Catalyst Design Designing catalysts tailored for specific transformations of the epoxide.Development of highly efficient and selective catalytic systems.

Q & A

Basic Questions

Q. What are the established synthetic routes for (2R)-2-(2,4-difluorophenyl)oxirane?

  • Methodology :

  • Epoxidation of Difluorostyrene : React 2,4-difluorostyrene with a peracid (e.g., m-chloroperbenzoic acid, m-CPBA) in dichloromethane at 0–5°C. This stereospecific method preserves the R configuration .
  • Chiral Resolution : For enantiopure synthesis, resolve racemic mixtures using chiral carboxylic acids (e.g., R-mandelic acid) to form diastereomeric esters, followed by hydrolysis and dehydration .
    • Key Parameters :
Reaction StepReagents/ConditionsYieldReference
Epoxidationm-CPBA, CH₂Cl₂, 0°C~75%
ResolutionR-mandelic acid, THF40–60% ee

Q. How is the stereochemical configuration of this compound confirmed?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers and verify enantiopurity .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., analogous compounds in ).
  • NMR Spectroscopy : Analyze coupling constants (J values) in NOESY or COSY spectra to infer spatial arrangement .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/19F NMR : Identify fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine interactions) and epoxide protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 186.16 (C₈H₅F₂O₂) .
  • IR Spectroscopy : Detect epoxide ring vibrations (~850 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of this compound?

  • Key Issues :

  • Low Diastereoselectivity : Competing nucleophilic attacks on the epoxide ring during resolution can reduce enantiomeric excess (ee). Optimize reaction pH and temperature to favor R configuration .
  • Fluorine Substituent Effects : The electron-withdrawing 2,4-difluorophenyl group stabilizes transition states asymmetrically, complicating stereocontrol. Computational DFT studies (e.g., Gaussian 16) model these effects .
    • Mitigation Strategies :
  • Use chiral catalysts like Jacobsen’s Co-salen complexes for asymmetric epoxidation .
  • Compare yields and ee values across methods:
MethodCatalystee (%)Yield (%)
m-CPBANone5075
Co-salenJacobsen8560

Q. How does the fluorinated aromatic ring influence reactivity in nucleophilic ring-opening reactions?

  • Mechanistic Insights :

  • Electronic Effects : The 2,4-difluorophenyl group withdraws electron density, polarizing the epoxide ring and directing nucleophiles (e.g., amines, thiols) to attack the less hindered carbon .
  • Steric Effects : Ortho-fluorine atoms create steric bulk, reducing accessibility to the R-configured carbon. Kinetic studies show 2–3x slower reaction rates compared to non-fluorinated analogs .
    • Experimental Data :
NucleophileProductRate (k, M⁻¹s⁻¹)
NH₃β-Amino alcohol0.15
HSCH₂CO₂HThioether0.08

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP51 in antifungal activity ). The difluorophenyl group enhances binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions.
  • MD Simulations : GROMACS simulations reveal stable binding conformations in aqueous environments, critical for in vivo stability .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Degradation Pathways :

  • Acidic Conditions : Epoxide ring opens to form diols (t₁/₂ = 2 h at pH 3) .
  • Light Sensitivity : Store at 4°C in amber vials to prevent photolytic cleavage .
    • Handling Protocols :
  • Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation .
  • Monitor purity via HPLC before critical steps (e.g., biological assays) .

Contradictions and Limitations in Evidence

  • Synthesis Yields : reports 75% yield for m-CPBA epoxidation, while notes 60% ee post-resolution. Discrepancies highlight trade-offs between yield and enantiopurity.
  • Biological Activity : While emphasizes antifungal potential, focuses on biochemical probes. Researchers must validate target-specific efficacy via in vitro assays.

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